molecular formula C18H16N2O4 B5542040 diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) CAS No. 47375-13-3

diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)

Cat. No. B5542040
CAS RN: 47375-13-3
M. Wt: 324.3 g/mol
InChI Key: TUUWXQUTXGOUAI-CKOAPEAFSA-N
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Description

"Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)" is a chemical compound of interest in various scientific fields, particularly in materials science and polymer chemistry.

Synthesis Analysis

One-pot synthesis methods have been developed for related compounds, such as diethyl 4,4′-(1,4-phenylene)bis[6-(halomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates], which involve multi-component condensation under specific reaction conditions (Lebedyeva et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds typically involves a phenylene core with various functional groups attached, influencing their physical and chemical properties. X-ray crystallographic studies have been used to determine the molecular structures of similar compounds (Kulakov & Turdybekov, 2010).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, such as photopolymerization, to form polymers with specific characteristics. For instance, derivatives of 1,4-Phenylene bis(acrylic acid) have been shown to undergo rapid photochemical reactions to form crosslinks (Vargas et al., 2000).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure. For example, polymers derived from similar compounds exhibit properties such as high photoluminescence, and their emission spectra can shift significantly under different physical states (Loewe & Weder, 2002).

Chemical Properties Analysis

The chemical properties are highly dependent on the functional groups present in the molecule. For instance, cyanoacrylate derivatives have been used as efficient catalysts in certain chemical reactions, indicating their reactive nature and potential for functionalization (Fuchs et al., 2014).

Scientific Research Applications

Catalysis in Organic Carbonate Production

Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) derivatives have been explored in the field of catalysis. For instance, a zinc complex based on a similar ligand has shown efficiency in converting epoxides with CO2 to form organic carbonates, particularly propylene carbonate, under mild conditions. This approach offers potential in sustainable and environmentally friendly chemical processes (Fuchs et al., 2014).

Synthesis of Hyperbranched Conjugated Polymers

In polymer science, diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) derivatives have been utilized in the synthesis of hyperbranched conjugated polymers. These polymers exhibit unique properties like solubility in common organic solvents and can be used as chemosensors for metal ions like Fe3+. This highlights their potential in sensitive and selective detection applications (Luo et al., 2017).

Optical Limiting Applications

Compounds containing diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) structures have been investigated for their optical limiting effects. These effects are significant in protecting sensitive optical devices from damage caused by high-intensity laser pulses. Studies on such derivatives have shown promising results in fabricating effective optical limiting devices (Du et al., 2016).

Photocrosslinkable Polyesters

Another application is in the development of photocrosslinkable polyesters. The 1,4-phenylene bis(acrylic acid) derivatives, closely related to diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate), can be incorporated into polyesters to form crosslinks upon photochemical reaction. This technology is beneficial in creating polyesters that can be thermoset post-fabrication (Vargas et al., 2000).

properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-23-17(21)15(11-19)9-13-5-7-14(8-6-13)10-16(12-20)18(22)24-4-2/h5-10H,3-4H2,1-2H3/b15-9-,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUWXQUTXGOUAI-CKOAPEAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C=C(C#N)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

47375-13-3
Record name NSC121231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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